2-Amino-6-fluoro-3-nitrobenzonitrile

Vue d'ensemble

Description

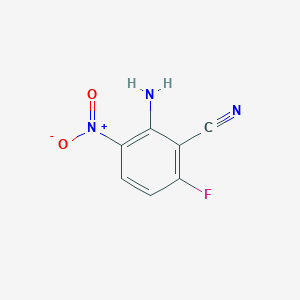

2-Amino-6-fluoro-3-nitrobenzonitrile is an organic compound with the molecular formula C7H4FN3O2 It is a derivative of benzonitrile, featuring amino, fluoro, and nitro functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluoro-3-nitrobenzonitrile typically involves the nitration of 2-Amino-6-fluorobenzonitrile. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is typically purified through recrystallization or other suitable methods to achieve the desired level of purity for various applications .

Analyse Des Réactions Chimiques

Nitro Group (−NO₂)

The nitro group is a strong electron-withdrawing group (EWG), facilitating nucleophilic aromatic substitution (SₙAr) and reduction reactions:

Note : Yields vary based on solvent polarity and temperature.

Amino Group (−NH₂)

The amino group participates in cyclization and acylation reactions:

Nitrile Group (−CN)

The nitrile group undergoes hydrolysis and cycloaddition:

Fluoro Group (−F) Reactivity

The fluorine atom directs electrophilic substitution and undergoes displacement:

Domino Reactions

Sequential functionalization leverages the interplay of substituents:

-

Example : MW-assisted cyclization with malononitrile yields fused heterocycles (e.g., quinazolines) .

| Reagents/Conditions | Products | Yield* |

|---|---|---|

| Malononitrile/CuI/K₃PO₄ in DMF (170°C) | 3-Amino-benzothiophene derivatives | 60–65% |

Mechanistic Insights

-

Nitro Reduction : Catalytic hydrogenation proceeds via adsorption on Pd-C, forming an intermediate hydroxylamine .

-

SₙAr : The nitro group activates the ring, directing nucleophiles to the meta position relative to itself .

-

Thermal Stability : Decomposition occurs above 200°C, releasing NOₓ gases and forming fluorinated polyaromatics .

Comparative Reactivity

| Compound | Key Differences | Reactivity Impact |

|---|---|---|

| 2-Amino-5-fluorobenzonitrile | −NO₂ at C5 instead of C3 | Alters SₙAr regioselectivity |

| 4-Fluoro-2-nitrobenzonitrile | −NH₂ absent | Reduced cyclization potential |

Applications De Recherche Scientifique

Pharmaceutical Applications

Antitumor Activity

Research indicates that derivatives of 2-amino-6-fluoro-3-nitrobenzonitrile exhibit promising antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including cervical (HeLa), breast (MCF-7), and colon (CaCo-2) cancer cells. The cytotoxicity of these compounds is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound derivative | HeLa | 5.0 |

| This compound derivative | MCF-7 | 4.5 |

| This compound derivative | CaCo-2 | 6.0 |

Mechanism of Action

The mechanism by which these compounds exert their antitumor effects may involve the induction of apoptosis and inhibition of cell proliferation pathways. Further studies are required to elucidate the specific pathways involved.

Synthesis and Chemical Reactions

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including nucleophilic aromatic substitution reactions. The introduction of the amino group at the ortho position relative to the nitro and cyano groups enhances its reactivity and potential for further modifications.

Reactivity in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. For example, it can be used to synthesize novel benzothiazole derivatives that have shown antibacterial and antifungal activities.

Material Science Applications

Dyes and Pigments

The incorporation of fluorine into organic compounds often enhances their stability and color properties. Compounds like this compound can be utilized in the production of dyes that exhibit improved lightfastness and vibrancy.

| Application | Description |

|---|---|

| Dyes | Used in textile applications for bright colors that resist fading. |

| Pigments | Incorporated into plastics for enhanced durability and aesthetic appeal. |

Case Studies

Case Study 1: Antitumor Evaluation

In a study published in Molecules, derivatives of this compound were evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated significant inhibition of cell growth, suggesting potential for development as anticancer agents .

Case Study 2: Synthesis Pathways

A comprehensive study on the synthesis pathways highlighted the versatility of this compound as a precursor for creating a range of biologically active compounds. Researchers reported successful synthesis methods that yielded high purity products suitable for pharmacological testing .

Mécanisme D'action

The mechanism of action of 2-Amino-6-fluoro-3-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple functional groups allows it to engage in various interactions, contributing to its biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-6-fluorobenzonitrile: Lacks the nitro group, making it less reactive in certain chemical transformations.

2-Amino-3-nitrobenzonitrile: Lacks the fluoro group, affecting its electronic properties and reactivity.

6-Fluoro-3-nitrobenzonitrile: Lacks the amino group, limiting its potential for further functionalization.

Uniqueness

2-Amino-6-fluoro-3-nitrobenzonitrile is unique due to the presence of all three functional groups (amino, fluoro, and nitro) on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Activité Biologique

2-Amino-6-fluoro-3-nitrobenzonitrile (CAS Number: 1378862-33-9) is an aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and applications in drug development, particularly focusing on its derivatives.

Chemical Structure and Properties

- Molecular Formula : C7H5F N2O2

- Molecular Weight : Approximately 165.13 g/mol

- Appearance : Off-white powder

- Melting Point : Ranges from 127 °C to 131 °C

The presence of functional groups such as amino, nitro, and fluorine in adjacent positions on the benzonitrile structure enhances its reactivity and biological activity.

The biological activity of this compound is primarily linked to its derivatives, which have been shown to exhibit a range of pharmacological effects. The mechanisms through which these derivatives exert their effects include:

- Enzyme Inhibition : Compounds derived from this compound can act as inhibitors or activators of various enzymes, influencing biochemical pathways related to oxidative stress and cellular metabolism.

- Cellular Effects : The compound has been observed to impact cell signaling pathways, gene expression, and the activity of enzymes such as peroxidases, which play critical roles in cellular responses to oxidative stress.

Biological Activities

Research indicates that derivatives of this compound possess several notable biological activities:

- Anticancer Activity : Compounds derived from this structure have shown potential in treating various cancers. For example, quinazoline derivatives synthesized from this compound exhibit significant antiproliferative effects on cancer cell lines such as U87MG (glioblastoma) and MCF7 (breast cancer) with IC50 values indicating potent inhibitory effects .

- Antiviral Properties : Some derivatives have been evaluated for their ability to inhibit viral infections, including coronaviruses. In particular, modifications at specific positions have resulted in compounds with high anti-MERS-CoV activity .

- Antibacterial and Antioxidant Activities : Similar compounds in the literature have demonstrated antibacterial and antioxidant properties, suggesting that this compound may also have these capabilities.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound and its derivatives:

Propriétés

IUPAC Name |

2-amino-6-fluoro-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-5-1-2-6(11(12)13)7(10)4(5)3-9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVYIQOIYHAYDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])N)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378862-33-9 | |

| Record name | 2-amino-6-fluoro-3-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.